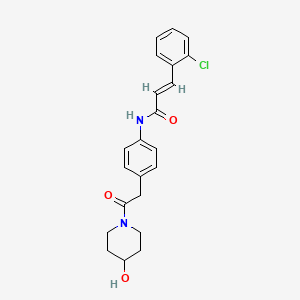

(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H23ClN2O3 and its molecular weight is 398.89. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

Acrylamide derivatives, such as the one , are often studied for their role in various chemical reactions. For instance, derivatives of acrylamide are involved in rearrangement reactions, such as the O,N and N,N double rearrangement processes. These processes illustrate the compound's potential in synthetic chemistry, offering pathways to novel chemical structures and materials (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymer Science and Engineering

Acrylamide derivatives are pivotal in the synthesis of polymers with specific characteristics. For example, photo-cross-linkable polymers based on acrylamide derivatives demonstrate significant corrosion inhibition for metals in acidic environments, showcasing the application of such compounds in protective coatings (Baskar, Kesavan, Gopiraman, & Subramanian, 2014). Furthermore, the synthesis of p-hydroxycinnamic acid derivatives and their interactions with proteins underscore the use of acrylamide derivatives in biochemistry and materials science, providing insights into binding mechanisms and potential therapeutic applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Materials Engineering and Applications

Acrylamide derivatives have found applications in creating "smart" materials. For instance, acrylamide copolymers containing specific functional groups can undergo reversible redox behavior, leading to changes in their physical properties such as LCST (Lower Critical Solution Temperature), which can be utilized in developing temperature-sensitive materials (Fu, Policarpio, Batteas, & Bergbreiter, 2010).

Biomedical Applications

In the biomedical field, the interaction of acrylamide derivatives with proteins like bovine serum albumin (BSA) has been studied to understand their potential as drug carriers or in drug design. These interactions can influence drug delivery systems and bioavailability, highlighting the compound's significance in pharmaceutical sciences (Meng et al., 2012).

Environmental and Corrosion Applications

Acrylamide derivatives also play a crucial role in environmental applications, including water treatment and corrosion inhibition. Their ability to form polymers that inhibit corrosion in metallic structures in acidic mediums is particularly valuable for industrial maintenance and longevity (Baskar et al., 2014).

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c23-20-4-2-1-3-17(20)7-10-21(27)24-18-8-5-16(6-9-18)15-22(28)25-13-11-19(26)12-14-25/h1-10,19,26H,11-15H2,(H,24,27)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKFBNURGHUGCF-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)

![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)